

literature review of 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

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Compound of Interest

Compound Name: 6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile

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An In-Depth Technical Guide to **6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile**: Synthesis, Properties, and Therapeutic Potential

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.^[1] This guide focuses on a specific, highly functionalized derivative: **6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile**. The strategic placement of a chloro group at the 6-position and a carbonitrile moiety at the 3-position creates a molecule of significant interest for drug discovery. The electron-withdrawing nature of these substituents is anticipated to modulate the molecule's electronic properties, influencing its binding affinity to various biological targets. This document provides a comprehensive overview of its synthesis, physicochemical characteristics, and known biological activities, offering a technical resource for researchers engaged in the development of novel anticancer, antimicrobial, and antiviral agents.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline and its derivatives, particularly the 4-oxo-1,4-dihydroquinoline (quinolone) subclass, are heterocyclic compounds of paramount importance in pharmacology.^{[2][3]} Their rigid bicyclic structure provides a versatile template for designing molecules that can interact with a wide

array of biological targets. The historical success of quinoline-based drugs, from the antimalarial chloroquine to the broad-spectrum fluoroquinolone antibiotics, underscores the scaffold's therapeutic relevance.[\[1\]](#)[\[4\]](#)

The introduction of a carbonitrile ($-C\equiv N$) group at the C-3 position is a key design feature. The nitrile group is a versatile functional group; it is a potent hydrogen bond acceptor and can participate in various chemical transformations. Its presence is often associated with enhanced metabolic stability and improved pharmacokinetic profiles. In several heterocyclic systems, the inclusion of a nitrile group has been shown to be crucial for potent biological activity, particularly in the realm of oncology.[\[5\]](#)[\[6\]](#)

Physicochemical and Structural Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its development.

Structural and Physical Properties

Property	Value	Source
Molecular Formula	$C_{10}H_5ClN_2O$	[7]
Molecular Weight	204.61 g/mol	[7]
Appearance	Solid, typically a powder	[8]
Solubility	Low solubility in water; soluble in organic solvents like DMSO and DMF	[8]
Stability	Stable under normal laboratory conditions	[8]

Spectral Data Interpretation

While a dedicated spectrum for this exact compound is not publicly available, based on the analysis of closely related 6-chloroquinoline and quinolone-3-carbonitrile structures, the following spectral characteristics can be predicted.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

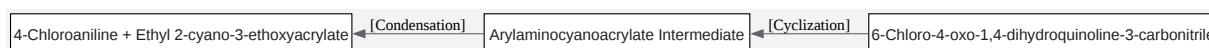
Spectral Method	Expected Characteristics
^1H NMR	Aromatic protons on the quinoline ring would appear as doublets and doublets of doublets in the δ 7.5-8.5 ppm range. The proton at C-2 would likely be a sharp singlet at a downfield position ($\delta > 8.5$ ppm). The N-H proton would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
^{13}C NMR	Aromatic carbons would resonate in the δ 115-150 ppm range. The carbonyl carbon (C-4) would be significantly downfield ($\delta > 170$ ppm). The nitrile carbon (C-3) would appear around δ 115-120 ppm, and the carbon attached to it (C-3) would be in the δ 90-100 ppm range.
IR Spectroscopy	A sharp, strong absorption band around 2220-2240 cm^{-1} characteristic of the $\text{C}\equiv\text{N}$ stretch. A strong absorption band for the $\text{C}=\text{O}$ (amide carbonyl) stretch around 1650-1690 cm^{-1} . N-H stretching vibrations would be observed as a broad band in the 3200-3400 cm^{-1} region. C-Cl stretching would be observed in the fingerprint region, typically below 800 cm^{-1} .
Mass Spectrometry	The molecular ion peak (M^+) would be observed at m/z 204, with a characteristic $\text{M}+2$ peak at m/z 206 with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Synthesis and Mechanistic Insights

The construction of the 4-quinolone ring system is a well-established field in organic synthesis. The Gould-Jacobs reaction is a powerful and versatile method for preparing 4-hydroxyquinoline derivatives, which exist in tautomeric equilibrium with the 4-oxo form.[\[13\]](#)[\[14\]](#)

Retrosynthetic Approach and Key Reaction

The synthesis of **6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile** can be efficiently achieved via a modified Gould-Jacobs reaction. The key starting materials are a substituted aniline (4-chloroaniline) and a malonate derivative suitable for introducing the 3-carbonitrile group, such as ethyl 2-cyano-3-ethoxyacrylate (or diethyl ethoxymethylenemalonate followed by conversion to the nitrile).



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Caption: Retrosynthetic analysis for the target compound.

Detailed Synthetic Protocol: A Modified Gould-Jacobs Approach

This protocol leverages the condensation of 4-chloroaniline with ethyl 2-cyano-3-ethoxyacrylate followed by thermal cyclization. The high temperatures required for the cyclization step are often achieved using a high-boiling point solvent or through microwave irradiation, which can significantly reduce reaction times and improve yields.^{[15][16]}

Step 1: Condensation

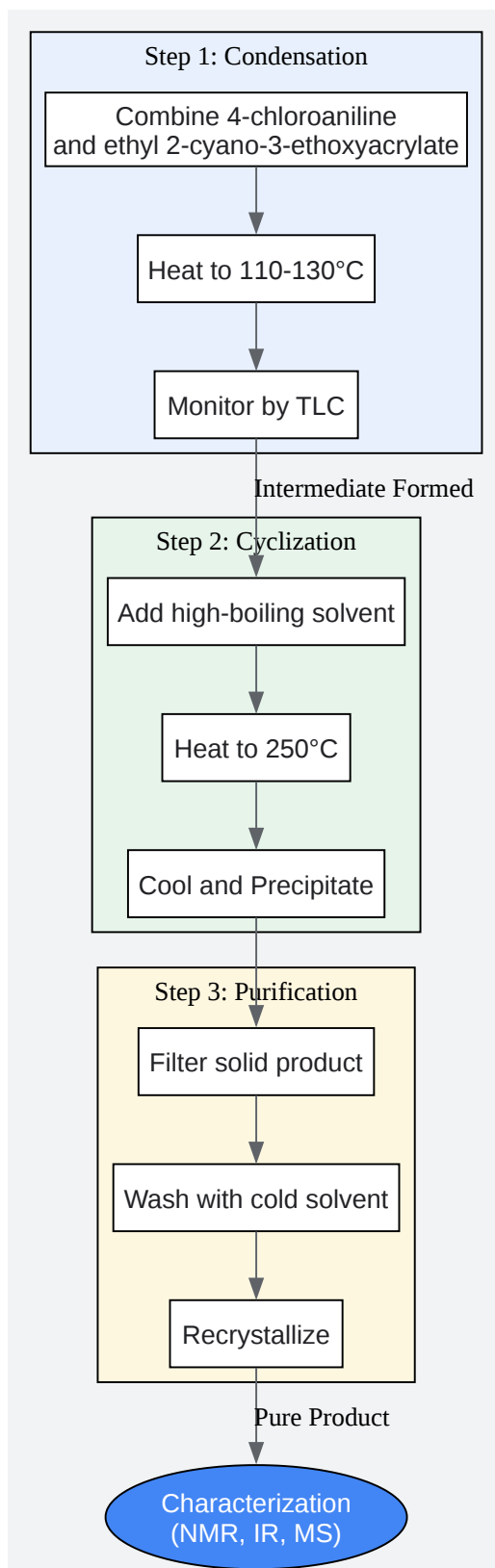
- In a round-bottom flask, combine 4-chloroaniline (1.0 eq) and ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).
- Heat the mixture to 110-130 °C for 1-2 hours. The reaction progression can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate, ethyl 2-cyano-3-((4-chlorophenyl)amino)acrylate.
- During this step, ethanol is eliminated and can be removed under reduced pressure.

Step 2: Thermal Cyclization

- To the flask containing the crude intermediate, add a high-boiling point inert solvent such as Dowtherm A or diphenyl ether.
- Heat the mixture to approximately 250 °C. Maintain this temperature for 30-60 minutes. This high thermal energy drives the 6-electron electrocyclization to form the quinoline ring.[15]
- Upon completion (monitored by TLC), allow the reaction mixture to cool to room temperature. The product will typically precipitate out of the solvent.
- Collect the solid product by filtration.

Step 3: Purification

- Wash the collected solid with a cold solvent like acetonitrile or ethanol to remove residual high-boiling solvent and any unreacted starting materials.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol) to yield **6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile** as a pure solid.



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Caption: Experimental workflow for the synthesis of the title compound.

Biological Activities and Therapeutic Potential

The quinoline nucleus is a well-known pharmacophore, and derivatives are investigated for a wide range of biological activities.[3] The specific substitutions on **6-Chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile** suggest significant potential in several therapeutic areas.

Anticancer Activity

Quinolone carboxamides and related structures have demonstrated potent anticancer activity through various mechanisms, including inhibition of topoisomerase and protein kinases.[2] The presence of a nitrile group can enhance antitumor effects.[6] Studies on related tetrahydroquinoline and chromene carbonitrile derivatives have shown promising in vitro antitumor activity against a panel of human tumor cell lines, suggesting that the cyanopyridine moiety is crucial for this activity.[5] While specific data for the title compound is limited, related 4-hydroxyquinolone analogues have been tested against colon (HCT116), lung (A549), prostate (PC3), and breast (MCF-7) cancer cell lines, with some derivatives showing promising IC₅₀ values.[17]

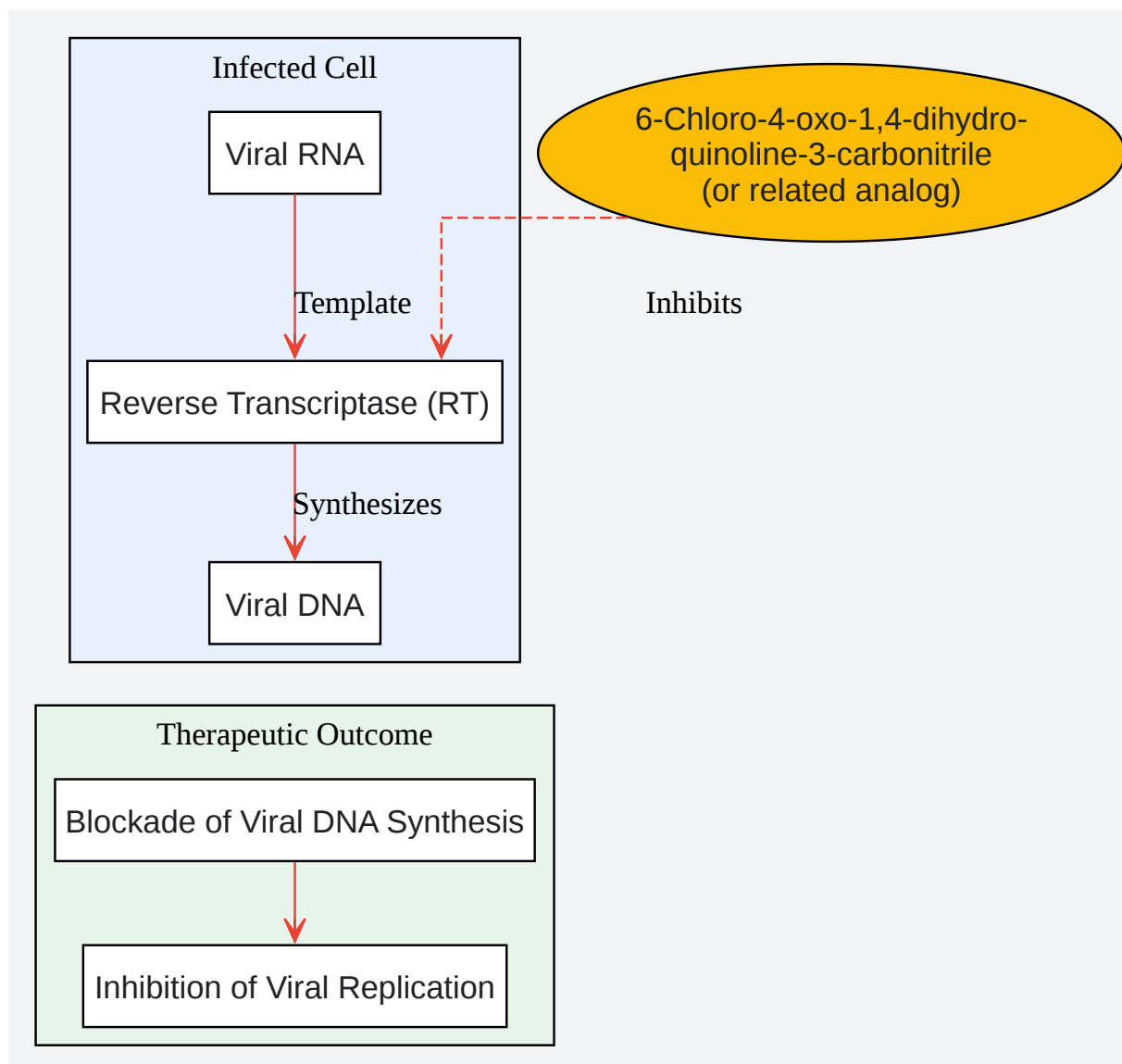
Antimicrobial Activity

The 4-quinolone core is famously associated with antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. The substitution pattern plays a critical role in determining the spectrum and potency of activity.[18] While the classic fluoroquinolones often feature a fluorine at position 6 and a piperazine ring at position 7, the 6-chloro substitution is also a common feature in active compounds.[19][20][21] The development of novel quinolones is driven by the need to combat rising antimicrobial resistance.[1][22] Derivatives of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid have shown potent activity against both Gram-positive and Gram-negative bacteria.[18][20]

Antiviral Activity

Quinolone derivatives have emerged as a promising class of antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[3][23] A closely related compound, 6-chloro-1,4-dihydro-4-oxo-1-(β-D-ribofuranosyl)quinoline-3-carboxylic acid, was found to inhibit HIV-1 replication in primary human cells by targeting the reverse transcriptase enzyme.[24][25] This compound demonstrated a potent EC₅₀ of 1.5 ± 0.5 μM in peripheral blood mononuclear cells and was effective against different HIV-1 subtypes.[24] This suggests

that the 6-chloro-4-oxo-quinoline core is a viable scaffold for the development of novel anti-HIV agents.



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